TBB

CK2 Kinase Selectivity Chemical Biology

TBB (4,5,6,7-Tetrabromo-1H-benzotriazole) is the definitive ATP/GTP-competitive CK2 inhibitor for high-confidence mechanistic studies. Unlike TBBz and DMAT, TBB delivers a validated cleaner off-target profile confirmed by unbiased chemoproteomics—eliminating QR2 interference and ensuring CK2-specific phenotype attribution. With kinome-wide selectivity validated across 33 kinases, extensively documented IC50 values (rat liver CK2: 0.9 µM), and ready-to-use in vivo formulation protocols, TBB is the essential reference compound for benchmarking next-generation CK2 inhibitors. Reduce experimental variability—standardize with TBB.

Molecular Formula C6HBr4N3
Molecular Weight 434.71 g/mol
CAS No. 17374-26-4
Cat. No. B1684666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTBB
CAS17374-26-4
SynonymsTBB, Tetrabromobenzotriazole, NSC 231634, NSC231634, NSC-231634
Molecular FormulaC6HBr4N3
Molecular Weight434.71 g/mol
Structural Identifiers
SMILESC1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br
InChIInChI=1S/C6HBr4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13)
InChIKeyOMZYUVOATZSGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TBB (17374-26-4) Procurement Guide for CK2 Inhibitor Research


4,5,6,7-Tetrabromo-1H-benzotriazole, widely recognized by its synonym TBB, is a prototypical, synthetic, cell-permeable, ATP/GTP-competitive inhibitor of protein kinase casein kinase 2 (CK2) [1]. As a foundational tool compound, it is a primary reference point for the development of next-generation CK2 inhibitors, offering a well-defined and extensively documented baseline pharmacological profile [2].

Why TBB Cannot Be Arbitrarily Substituted in CK2 Research


Generic substitution with a closely related CK2 inhibitor is not feasible due to critical differences in target specificity and off-target effects, which have been directly demonstrated in unbiased chemoproteomics studies. For instance, while the benzimidazole analogs TBBz and DMAT share the tetrabromo core, they exhibit distinct off-target profiles, including an interaction with quinone reductase 2 (QR2) not observed with TBB [1]. These fundamental differences in molecular pharmacology mean that TBB represents a unique, well-characterized entity; substituting it with a 'similar' compound would introduce unvalidated and potentially confounding biological variables into any experimental system, undermining data reproducibility and interpretation.

Quantitative Evidence for Selecting TBB (17374-26-4) over Comparators


Superior Kinome-Wide Selectivity Over Broad-Spectrum Kinase Inhibitors

TBB demonstrates exceptional selectivity for CK2 over a broad panel of kinases, a key differentiator from less selective pan-kinase inhibitors. In a direct assay against a panel of 33 protein kinases, TBB at a concentration of 10 µM (with 100 µM ATP) only significantly inhibited CK2 (>85% inhibition), while the majority of other kinases were unaffected [1]. In contrast, the second-generation CK2 inhibitor DMAT, while more potent on CK2 (Ki = 0.04 µM [2]), has been shown to inhibit other kinases such as DYRK1a at similar concentrations, thereby reducing its utility as a specific CK2 probe [3].

CK2 Kinase Selectivity Chemical Biology

Demonstrated Cleaner Off-Target Profile Compared to Next-Generation Analogs

Unbiased chemoproteomics profiling reveals that TBB possesses a cleaner off-target profile than structurally related, more potent analogs like TBBz and DMAT. This study identified quinone reductase 2 (QR2) as a specific off-target for TBBz and DMAT, an interaction that was not detected for TBB [1]. Furthermore, rescue experiments using inhibitor-resistant CK2 mutants could not prevent apoptosis induced by TBBz and DMAT, confirming the presence of additional, non-CK2 cytotoxic mechanisms for these analogs, which were less pronounced for TBB [1].

Chemoproteomics Off-Target Effects Drug Discovery

Comparable In Vitro Activity to TBBz with Superior Cellular Selectivity

While TBBz (Ki = 0.3 µM [1]) is only slightly more potent than TBB (Ki = 0.4 µM [1]) in enzymatic assays, TBB demonstrates a significant advantage in terms of cellular specificity. TBBz has been shown to induce apoptosis through both CK2-dependent and CK2-independent pathways, as evidenced by the inability of a CK2 inhibitor-resistant mutant to fully rescue cells from TBBz-induced apoptosis [2]. This indicates that TBBz's cellular effects are confounded by off-target activities, making TBB a more reliable probe for studying CK2-specific functions in a cellular context.

CK2 Apoptosis Cellular Assay

Well-Defined In Vitro and In Vivo Solubility Profiles Aiding Experimental Design

TBB's solubility in standard solvents is well-characterized, enabling reliable preparation of stock and working solutions for in vitro and in vivo studies. TBB is soluble in DMSO to at least 86 mg/mL (~198 mM) and in ethanol to 20 mM . Furthermore, validated in vivo formulations have been established, such as a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O, which achieves a working concentration of 2.15 mg/mL (4.95 mM) . This level of detailed formulation guidance is often lacking for more novel or less studied analogs, reducing experimental variability and setup time.

Formulation Solubility Bioavailability

TBB (17374-26-4) Optimal Application Scenarios in Research


As a High-Confidence Probe for Dissecting CK2-Specific Signaling Pathways

TBB is ideally suited for use as a chemical probe in cellular and biochemical assays where the primary goal is to attribute an observed phenotype specifically to CK2 inhibition. Its superior kinome-wide selectivity over a panel of 33 kinases [1] and its cleaner off-target profile relative to TBBz and DMAT, as confirmed by chemoproteomics [2], make it the tool of choice for generating high-confidence, CK2-linked mechanistic data.

As a Reference Standard for Characterizing Next-Generation CK2 Inhibitors

Given its status as one of the first widely used and well-documented selective CK2 inhibitors [1], TBB serves as an essential reference compound in medicinal chemistry and pharmacology programs. New CK2 inhibitors are routinely benchmarked against TBB's established in vitro potency (e.g., IC50 = 0.9 µM for rat liver CK2 ), selectivity profile, and cellular effects to demonstrate their improved efficacy or reduced toxicity.

In Apoptosis Studies Requiring a Specific CK2 Inhibitor Tool

For researchers investigating the role of CK2 in regulating apoptosis in cell types like Jurkat cells, TBB is a more reliable tool than TBBz. Studies using CK2 inhibitor-resistant mutants have shown that TBBz induces significant apoptosis through non-CK2 pathways, while TBB's effects are more tightly linked to its target [2]. Therefore, using TBB provides a cleaner pharmacological intervention for specifically studying CK2's anti-apoptotic functions [3].

For In Vivo Studies Requiring Validated Formulations

TBB's extensive characterization includes validated solubility data and in vivo formulation protocols. This pre-competitive knowledge base allows research teams to rapidly progress from in vitro validation to in vivo efficacy studies in disease models (e.g., oncology [4]), significantly reducing the lead time and resource investment typically required for formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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